Carbonic Anhydrase II Inhibition: A Direct Comparison with a Chlorinated Analog
This compound demonstrates moderate inhibition of human carbonic anhydrase II (hCA II) with a measured IC₅₀ of 6.44 × 10³ nM . This activity is significantly lower than that of a closely related analog, 2-(3-chloro-4-hydroxyphenyl)-N-(4-sulfamoylphenethyl)acetamide, which exhibits a Kd of 83 nM for the same isoform, representing a difference in binding affinity of over 75-fold . This stark contrast highlights that even minor modifications to the phenylacetamide core can profoundly alter target engagement.
| Evidence Dimension | Inhibitory Potency (hCA II) |
|---|---|
| Target Compound Data | IC₅₀ = 6.44 × 10³ nM |
| Comparator Or Baseline | 2-(3-chloro-4-hydroxyphenyl)-N-(4-sulfamoylphenethyl)acetamide (Kd = 83 nM) |
| Quantified Difference | Difference in binding affinity > 75-fold |
| Conditions | Stopped-flow CO₂ hydration assay (Target) / Fluorescent thermal shift assay (Comparator) |
Why This Matters
This data demonstrates that 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is not a potent hCA II inhibitor, which is crucial for experimental design where either low-affinity CA binding or off-target profiling is desired, distinguishing it from high-affinity sulfonamide analogs.
- [1] BindingDB. Entry for BDBM50381336 (CHEMBL2019153). IC50: 6.44E+3 nM for inhibition of cytosolic human carbonic anhydrase 2. View Source
- [2] BindingDB. Entry for BDBM50449831 (CHEMBL4172331). Kd: 83 nM for binding affinity to recombinant human carbonic anhydrase 2. View Source
